molecular formula C10H16O B14576960 (2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one CAS No. 61674-94-0

(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one

Cat. No.: B14576960
CAS No.: 61674-94-0
M. Wt: 152.23 g/mol
InChI Key: JNDGVJUNFDJOLD-BDAKNGLRSA-N
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Description

(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one is a chiral organic compound with a unique structure that includes a cyclohexanone ring substituted with a methyl group and a prop-2-enyl group. The stereochemistry of this compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cyclohexanone, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may inhibit or activate certain enzymes by fitting into their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-methyl-2-prop-2-enylcyclohexan-1-one: A diastereomer with different spatial arrangement.

    (2R,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one: Another diastereomer with distinct stereochemistry.

    (2R,3S)-3-methyl-2-prop-2-enylcyclohexan-1-one: Yet another diastereomer with unique properties.

Uniqueness

(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one is unique due to its specific (2S,3R) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

61674-94-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-prop-2-enylcyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-3-5-9-8(2)6-4-7-10(9)11/h3,8-9H,1,4-7H2,2H3/t8-,9+/m1/s1

InChI Key

JNDGVJUNFDJOLD-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CCCC(=O)[C@H]1CC=C

Canonical SMILES

CC1CCCC(=O)C1CC=C

Origin of Product

United States

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